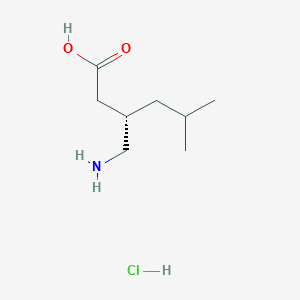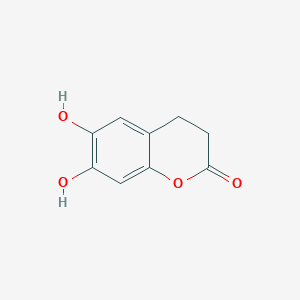
Quinazoline, 6-chloro-4-(2-chlorophenyl)-2-(4-methyl-1-piperazinyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 6-chloro-4-(2-chlorophenyl)-2-(4-methyl-1-piperazinyl)-, hydrochloride is a synthetic organic compound belonging to the quinazoline class. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Starting from anthranilic acid derivatives, cyclization with appropriate reagents can form the quinazoline core.
Substitution Reactions: Introduction of chloro and piperazinyl groups can be achieved through nucleophilic substitution reactions.
Hydrochloride Formation: The final step often involves the formation of the hydrochloride salt to improve the compound’s solubility and stability.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinazoline derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the quinazoline core or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
Quinazoline derivatives, including 6-chloro-4-(2-chlorophenyl)-2-(4-methyl-1-piperazinyl)-, hydrochloride, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, some quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Comparison with Similar Compounds
Quinazoline derivatives can be compared with other heterocyclic compounds like pyrimidines and quinolines. While all these compounds share a heterocyclic core, quinazolines are unique in their ability to form diverse derivatives with significant biological activities. Similar compounds include:
Pyrimidines: Known for their role in nucleic acids and as therapeutic agents.
Quinolines: Used in the treatment of malaria and other diseases.
Conclusion
Quinazoline, 6-chloro-4-(2-chlorophenyl)-2-(4-methyl-1-piperazinyl)-, hydrochloride is a compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Properties
CAS No. |
88422-41-7 |
|---|---|
Molecular Formula |
C19H19Cl3N4 |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
6-chloro-4-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazoline;hydrochloride |
InChI |
InChI=1S/C19H18Cl2N4.ClH/c1-24-8-10-25(11-9-24)19-22-17-7-6-13(20)12-15(17)18(23-19)14-4-2-3-5-16(14)21;/h2-7,12H,8-11H2,1H3;1H |
InChI Key |
GPBCYCCNABCMNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
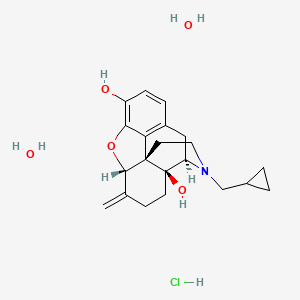
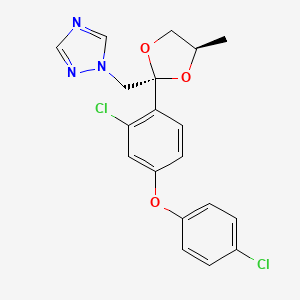
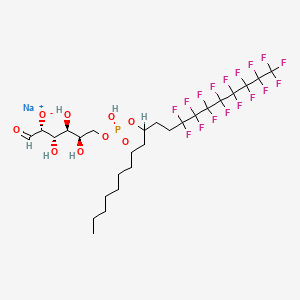

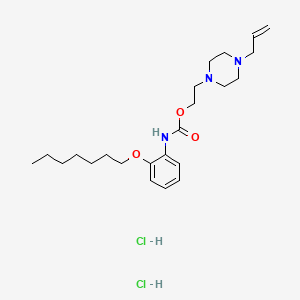



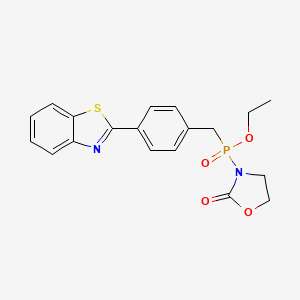
![sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methylphenyl]diazenyl]benzenesulfonate](/img/structure/B12754238.png)
